molecular formula C22H20Cl3N3OS B2826342 N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 899914-61-5

N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2826342
CAS RN: 899914-61-5
M. Wt: 480.83
InChI Key: KZWLENMKPDCKBC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20Cl3N3OS and its molecular weight is 480.83. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Reduction

  • Electrochemical Behavior : The reduction of related diazaspirodeca-diene compounds was investigated both voltammetrically and using dissolving metals. Remarkable findings include two two-electron processes in electro-reduction, while a four-electron product results from Birch synthesis (Zhou et al., 2010).

Molecular Diversity in Reactions

  • Triphenylphosphine Reactions : Research into triphenylphosphine-promoted reactions of electron-deficient alkynes and arylidene Meldrum acid revealed the formation of various diazaspiro[4.5]dec-1-enes compounds with different regioselectivity and diastereoselectivity, indicating a broad applicability in organic synthesis (Han et al., 2020).

Radioprotective Properties

  • Radioprotective Agent : A derivative of diazaspiro[4.5]decan dihydrochloride was shown to have potential radioprotective properties against lethal doses of X-radiation in mice, suggesting its potential in medical applications (Shapiro et al., 1968).

QSAR Studies

  • Antibacterial Agents : QSAR studies of certain thiazolidines and azetidines, including compounds with the 4-chlorophenyl moiety, showed moderate to good activity against gram-positive and gram-negative bacteria, highlighting the significance of these compounds in developing new antibacterial agents (Desai et al., 2008).

Synthesis of Diazaspiro Derivatives

  • Diazaspiro Derivatives Synthesis : Research into the synthesis of 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives revealed the formation of various diazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition, indicating the potential for creating diverse molecular structures (Farag et al., 2008).

Anticancer and Antidiabetic Potential

  • Anticancer and Antidiabetic Activities : A study on spirothiazolidine analogs found that certain compounds showed significant anticancer activities against human breast and liver carcinoma cell lines, as well as high therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting their potential as anticancer and antidiabetic agents (Flefel et al., 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl3N3OS/c23-15-5-7-16(8-6-15)26-19(29)13-30-21-20(14-4-9-17(24)18(25)12-14)27-22(28-21)10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWLENMKPDCKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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